molecular formula C28H20ClF2N2NaO3S B1574399 PAT-347 sodium

PAT-347 sodium

Número de catálogo: B1574399
Peso molecular: 560.9756
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PAT-347 sodium is a potent type III non-competitive inhibitor of Autotaxin (ATX), an enzyme that hydrolyzes lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in fibrotic diseases, cancer, and inflammation, making ATX inhibition a therapeutic priority .

Propiedades

Fórmula molecular

C28H20ClF2N2NaO3S

Peso molecular

560.9756

Apariencia

Solid powder

Sinónimos

PAT-347;  PAT 347;  PAT347.; sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3/'-indolin]-1/'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate

Origen del producto

United States

Comparación Con Compuestos Similares

Key Characteristics of PAT-347 Sodium

  • Chemical Formula : C₂₈H₂₁ClF₂N₂O₃S (MW: 538.99) .
  • IC₅₀ : 0.3 nM (LPC substrate) .
  • Binding Mode : Binds to the ATX hydrophobic tunnel via π–π interactions with Phe274, His251, and Phe249, and contacts Lys248, Trp254, and Trp260 .
  • Mechanism: Non-competitive inhibition, blocking LPA release without affecting LPC cleavage .

Comparison with Similar Compounds

Structural and Binding Mode Differences

Compound IC₅₀ (nM) Binding Mode Key Interactions PDB ID
PAT-347 0.3 Type III (non-competitive) Phe274, His251, Phe249, Lys248, Trp254/260 4zg7
PAT-505 2.0 Type III (similar to PAT-347) Ser81, Val277 added 5kxa
PAT-048 1.1 Type III Improved pharmacodynamics in vivo N/A
PAT-352 26 Dual binding (catalytic site + tunnel) Phe275 amide, Tyr307 4zg9
LM-Cpd 51 81 Type III Trp254 stacking, Phe249/Trp260/Phe274 5lqq

Key Observations :

  • PAT-347 exhibits the highest potency (IC₅₀ = 0.3 nM) among PharmAkea's indole derivatives due to optimal π–π interactions and tunnel occupancy .
  • PAT-505 shares PAT-347’s binding residues but includes additional interactions (Ser81, Val277), likely contributing to its anti-fibrotic efficacy in NASH models despite lower potency .
  • PAT-048 , though less potent in vitro (IC₅₀ = 1.1 nM), demonstrated superior in vivo activity in a bleomycin-induced dermal fibrosis model, achieving >90% ATX inhibition at 20 mg/kg .

Pharmacological and Clinical Profiles

Compound Plasma IC₅₀ (Human) In Vivo Efficacy Clinical Relevance
PAT-347 Not reported Structural studies dominant Preclinical focus on binding mechanisms
PAT-505 9.7 nM Anti-fibrotic in NASH models Potential for metabolic disorders
PAT-048 8.9 nM 75% ATX inhibition at 10 mg/kg (24 h) Lead candidate for fibrosis
PharmAkea-Cpd A-E <0.5 µM Reduced blood glucose in high-fat diet mice Metabolic disorder applications

Key Insights :

  • PAT-347’s non-competitive mechanism avoids disrupting LPC hydrolysis, making it a selective tool for studying LPA-driven pathologies .
  • PAT-048 ’s superior in vivo performance suggests favorable pharmacokinetics, possibly due to enhanced bioavailability or tissue penetration .
  • PharmAkea-Cpd A-E (IC₅₀ <0.5 µM) show broader metabolic effects but lower potency than PAT-347, indicating structural trade-offs for multifunctionality .

Novelty in Binding and Drug Design

  • Allosteric Inhibition : PAT-347’s binding to the ATX tunnel represents a distinct strategy compared to type I/II inhibitors targeting the catalytic site. This prevents LPA release rather than blocking LPC cleavage, reducing off-target effects .
  • Hybrid Inhibitors: Recent studies (e.g., Stylianaki et al.) identified compounds with mixed competitive/non-competitive modes, highlighting PAT-347’s role as a structural template for next-generation inhibitors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.